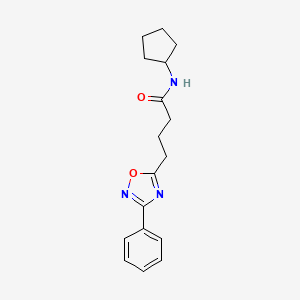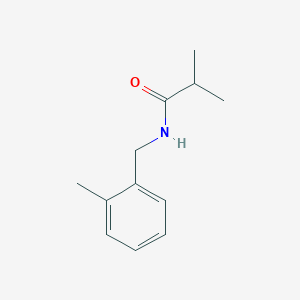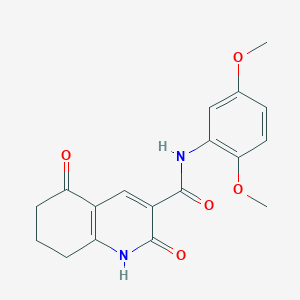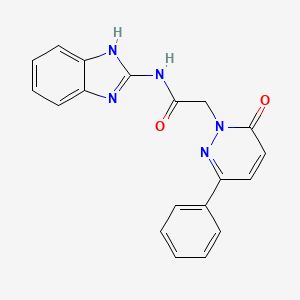
N-cyclopentyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Descripción general
Descripción
1,2,4-Oxadiazole derivatives are five-membered heterocyclic compounds that contain two carbon, two nitrogen, and one oxygen atom . They have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various methods . For instance, one study used phenotypic screening to identify a series of 1,2,4-oxadiazole derivatives that possess antiviral activity against Zika virus infection .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives can vary depending on the substituents present in the oxadiazole ring . For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific substituents present in the oxadiazole ring . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound “ChemDiv3_016029” has demonstrated significant antibacterial effects against various bacterial strains. Notably, it exhibited strong activity against Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to existing pesticides such as bismerthiazol and thiodiazole copper. Additionally, it showed moderate antibacterial effects against rice bacterial leaf blight .
Antifungal Properties
In bioassays, “ChemDiv3_016029” displayed anti-fungal activity against Rhizoctonia solani. This property is crucial for protecting crops from fungal diseases, which can significantly impact global agriculture .
Nematocidal Activity
The compound exhibited moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. Nematodes pose a serious threat to crop security, causing substantial economic losses for farmers worldwide .
Medicinal Applications
While further research is needed, the compound’s structure suggests potential medicinal applications. Its 1,2,4-oxadiazole scaffold has been explored in drug discovery, particularly as a template for novel antibacterial agents . Investigating its interactions with biological targets could reveal additional therapeutic uses.
Crop Protection
Given its activity against bacterial and fungal pathogens, “ChemDiv3_016029” could serve as an alternative pesticide for protecting crops. Its effectiveness against rice diseases makes it particularly relevant for rice cultivation .
Mecanismo De Acción
While the specific mechanism of action for “N-cyclopentyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide” is not available, 1,2,4-oxadiazole derivatives have been found to exhibit various biological activities. For example, some 1,2,4-oxadiazole derivatives have shown potent antiviral activity against Zika virus infections .
Direcciones Futuras
The future directions in the research of 1,2,4-oxadiazole derivatives could involve the design and synthesis of new derivatives with potential anti-infective activity . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Propiedades
IUPAC Name |
N-cyclopentyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(18-14-9-4-5-10-14)11-6-12-16-19-17(20-22-16)13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVATRQUQAXBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725153 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512860.png)

![2,5-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4512867.png)
![N-isopropyl-4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzamide](/img/structure/B4512869.png)

![3-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4512887.png)
![2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4512893.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512900.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4512918.png)
![4-[(4-methoxyphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4512919.png)
![3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B4512924.png)


![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4512951.png)